Detorubicin hydrochloride is a semi-synthetic 14-diethoxyacetoxy ester derivative of daunorubicin, functioning as a highly specialized anthracycline prodrug. Unlike standard doxorubicin, detorubicin exhibits a highly pH-dependent stability profile—remaining stable in acidic environments while rapidly hydrolyzing into active doxorubicin under neutral pH conditions [1]. Procured primarily as a hydrochloride salt to ensure optimal aqueous solubility and prevent precipitation during formulation, it is a critical material for researchers developing pH-sensitive drug delivery systems, liposomal formulations, and targeted oncological therapies. Furthermore, its unique pharmacokinetic distribution and established clinical activity against specific doxorubicin-resistant malignancies, such as metastatic melanoma, make it an indispensable benchmark compound in advanced antineoplastic research and comparative toxicity modeling [2].
Substituting detorubicin hydrochloride with more common in-class analogs like doxorubicin or daunorubicin fundamentally compromises experimental design, particularly in targeted delivery and melanoma research. Doxorubicin is an active moiety that lacks the pH-triggered prodrug mechanics of detorubicin; using it bypasses the controlled-release phase required for testing acid-stable, neutral-hydrolyzing delivery vehicles[1]. Furthermore, doxorubicin has historically failed to show significant activity in malignant melanoma models, whereas detorubicin demonstrates a distinct efficacy profile, making analog substitution invalid for melanoma-specific assays [2]. Finally, substituting the hydrochloride salt with a free-base anthracycline introduces severe aqueous solubility limitations and precipitation risks in ready-to-use parenteral formulations, disrupting reproducibility in concentration-dependent assays [3].
Detorubicin is specifically engineered as a prodrug that leverages environmental pH for activation. It maintains structural stability in acidic environments (e.g., formulation buffers or specific tumor microenvironments) but undergoes rapid hydrolysis into doxorubicin within minutes under neutral pH conditions, such as the bloodstream[1]. In contrast, doxorubicin is already in its active form and does not offer this pH-triggered release mechanism.
| Evidence Dimension | pH-dependent activation mechanism |
| Target Compound Data | Stable in acid; rapid hydrolysis to doxorubicin at neutral pH (within minutes) |
| Comparator Or Baseline | Doxorubicin (No pH-triggered prodrug hydrolysis) |
| Quantified Difference | Binary mechanistic difference (pH-triggered prodrug vs. active agent) |
| Conditions | Acidic vs. neutral pH aqueous environments |
This property is essential for procuring a reference standard for pH-sensitive liposomal or nanoparticle drug delivery systems designed to release payloads systemically.
While anthracyclines are generally broad-spectrum, detorubicin exhibits a uniquely high activity profile against malignant melanoma. In clinical evaluations of untreated metastatic melanoma, detorubicin achieved a 36% objective response rate (complete and partial remissions) [1]. Conversely, doxorubicin (Adriamycin) has historically failed to demonstrate significant activity in this specific cancer type, even at escalated doses [1].
| Evidence Dimension | Objective response rate in untreated metastatic melanoma |
| Target Compound Data | 36% response rate (complete and partial) |
| Comparator Or Baseline | Doxorubicin (Negligible/insignificant activity) |
| Quantified Difference | >30% absolute increase in objective response rate |
| Conditions | In vivo metastatic melanoma treatment |
Buyers screening antineoplastic agents for melanoma must select detorubicin over doxorubicin to ensure baseline efficacy in their assays.
The hydrochloride salt of detorubicin provides critical advantages in processability and formulation. It allows for the preparation of sterile, pyrogen-free, ready-to-use (RTU) aqueous solutions that remain stable at a pH range of 2.5 to 6.5 [1]. Substituting with free-base anthracyclines often results in poor aqueous solubility, leading to precipitation during dilution or requiring complex lyophilization and reconstitution steps [1].
| Evidence Dimension | Solution stability and processing requirements |
| Target Compound Data | Stable in RTU aqueous solutions at pH 2.5–6.5 |
| Comparator Or Baseline | Free-base anthracyclines (Require lyophilization/reconstitution; prone to precipitation) |
| Quantified Difference | Elimination of lyophilization step; expanded acidic stability window |
| Conditions | Parenteral formulation and intravenous dilution |
Procuring the hydrochloride salt ensures seamless integration into liquid formulation workflows and prevents costly precipitation errors during in vivo dosing.
Detorubicin demonstrates a distinct toxicity profile compared to other anthracyclines, particularly regarding bone marrow suppression. In clinical studies, the minimal myelosuppression and absence of other significant non-cardiac toxicities allowed for dose escalations (from 120 mg/m2 up to 150-180 mg/m2) in 35% of subjects [1]. This differs from daunorubicin, which generally exhibits higher general toxicity and stricter dose-limiting myelosuppression [2].
| Evidence Dimension | Dose escalation feasibility due to myelosuppression levels |
| Target Compound Data | Dose escalation possible in 35% of cases due to minimal myelosuppression |
| Comparator Or Baseline | Daunorubicin (Higher general toxicity limiting escalation) |
| Quantified Difference | 25-50% allowable dose increase (120 to 180 mg/m2) in tolerant models |
| Conditions | In vivo dose optimization |
This allows researchers to establish higher maximum tolerated doses (MTD) in specific animal models without premature termination due to bone marrow failure.
Because detorubicin hydrochloride remains stable in acidic environments but hydrolyzes to doxorubicin at neutral pH, it is the ideal active pharmaceutical ingredient (API) for designing pH-sensitive liposomes, polymeric nanoparticles, and tumor-microenvironment-targeted delivery vehicles [1].
Given its proven 36% response rate in metastatic melanoma—a cancer type where standard doxorubicin fails—detorubicin is an essential procurement choice as a positive control or benchmark compound in high-throughput screening and in vivo modeling of melanoma-specific therapies [2].
The high aqueous solubility and stability of the hydrochloride salt at pH 2.5 to 6.5 make it highly suitable for industrial formulation studies aimed at developing liquid, non-lyophilized injectable antineoplastics, reducing manufacturing complexity and reconstitution errors [3].